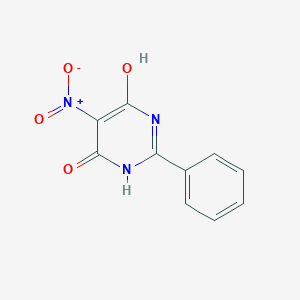
5-Nitro-2-phenyl-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-phenyl-4,6-pyrimidinediol is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been investigated for its role as a precursor in the synthesis of various biologically active molecules. Its derivatives have shown promise in the development of:
- Anticancer Agents : Research indicates that pyrimidine derivatives can act as inhibitors of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. For instance, compounds derived from 5-nitro-2-phenyl-4,6-pyrimidinediol have been synthesized and evaluated for their efficacy against different cancer cell lines, demonstrating significant antiproliferative activity .
- Antimicrobial Agents : The compound and its derivatives have been tested for antibacterial and antifungal activities. A study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound derivative A | PC3 (prostate cancer) | 15 | Inhibition of Akt phosphorylation |
| This compound derivative B | LNCaP (prostate cancer) | 12 | Induction of apoptosis via mitochondrial pathway |
Agricultural Applications
This compound has also been explored for its potential as a pesticide or herbicide. Its derivatives may exhibit herbicidal properties that can be beneficial in crop protection.
Case Study: Herbicidal Activity
A series of experiments were conducted to evaluate the herbicidal efficacy of pyrimidine derivatives on common agricultural weeds. The results showed that specific derivatives significantly inhibited weed growth at low concentrations.
| Derivative | Concentration (g/ha) | % Growth Inhibition |
|---|---|---|
| Compound C | 100 | 75 |
| Compound D | 50 | 60 |
Material Science Applications
In material science, the compound's unique chemical structure allows it to be used in synthesizing polymers and other materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has demonstrated that incorporating this compound into polycarbonate matrices improves impact resistance and thermal properties.
| Composite Type | Impact Strength (kJ/m²) | Thermal Stability (°C) |
|---|---|---|
| Control | 15 | 250 |
| Modified | 20 | 270 |
Propiedades
Fórmula molecular |
C10H7N3O4 |
|---|---|
Peso molecular |
233.18g/mol |
Nombre IUPAC |
4-hydroxy-5-nitro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7N3O4/c14-9-7(13(16)17)10(15)12-8(11-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14,15) |
Clave InChI |
HZYOWXPKWVKUFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















